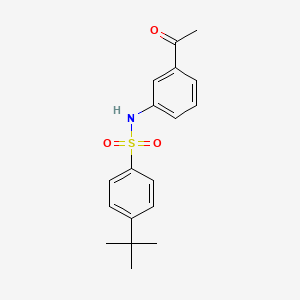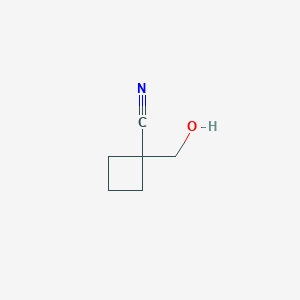
4-((2-((2-amino-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopropylbenzamide
カタログ番号 B2936085
CAS番号:
941939-94-2
分子量: 408.48
InChIキー: KPQLSJAYOAMGPU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is an organic molecule with a quinazolinone core structure, which is a type of heterocyclic compound. Quinazolinones and their derivatives have been studied for their potential biological activities .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reaction conditions and the other reactants involved. Generally, amides can undergo hydrolysis, and thioethers can be oxidized .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, solubility, etc., would need to be determined experimentally or through predictive models .科学的研究の応用
Synthesis Methods
- The study by White and Baker (1990) outlines the synthesis of dimethyl dicarbamates derived from 1,2,3,4-tetrahydro-4-oxoquinazolines, providing insights into the chemical reactions and processes used in creating quinazolinone derivatives White & Baker, 1990.
- Hikawa et al. (2012) developed a novel method for synthesizing 4-phenylquinazolinones via a palladium-catalyzed domino reaction, offering a unique approach to quinazolinone synthesis Hikawa et al., 2012.
Chemical Properties and Reactions
- The research by Davoodnia et al. (2010) highlights an efficient procedure for the synthesis of 2-arylquinazolin-4(3H)-ones using tetrabutylammonium bromide as a catalyst, revealing important chemical properties of quinazolinone compounds Davoodnia et al., 2010.
- Safari and Gandomi-Ravandi (2013) investigated the use of Co-CNTs as a catalyst for the synthesis of 2-aryl-2,3-dihydroquinazolin-4(1H)-ones, showcasing an environmentally friendly method Safari & Gandomi-Ravandi, 2013.
Applications in Biological Research
- Cheng et al. (2019) explored the design and synthesis of thioquinazolinone-based 2-aminobenzamide derivatives as potent histone deacetylase (HDAC) inhibitors, indicating potential applications in cancer research Cheng et al., 2019.
- Liu, Xu, and Wei (2021) disclosed an electrocatalytic protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-one, demonstrating the utility of electrochemistry in the synthesis of quinazolinone derivatives Liu, Xu, & Wei, 2021.
Novel Synthesis Approaches
- Azizi and Edrisi (2017) developed a practical protocol for preparing 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives from dithiocarbamate chemistry, highlighting a novel approach to quinazolinone synthesis Azizi & Edrisi, 2017.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-[[2-(2-amino-2-oxoethyl)sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-cyclopropylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c22-18(26)12-29-21-24-17-4-2-1-3-16(17)20(28)25(21)11-13-5-7-14(8-6-13)19(27)23-15-9-10-15/h1-8,15H,9-12H2,(H2,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQLSJAYOAMGPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N=C3SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された





![3,5-dimethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2936008.png)
![Ethyl 4-{[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B2936009.png)


![N,N'-bis[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]decanediamide](/img/structure/B2936014.png)


![(E)-4-(Dimethylamino)-N-[2-[2-(trifluoromethyl)-1H-indol-3-yl]ethyl]but-2-enamide](/img/structure/B2936021.png)
![8-(Ethylsulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2936022.png)
